molecular formula C16H10ClF3N4O B2918421 4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide CAS No. 338773-48-1

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

Cat. No. B2918421
CAS RN: 338773-48-1
M. Wt: 366.73
InChI Key: PPNFFUJDBCRLRB-UHFFFAOYSA-N
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Description

“4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is a chemical compound with the molecular formula C16H10ClF3N4O . It is a solid substance with a molecular weight of 366.73 . This compound has recently gained attention from researchers due to its potential applications in various fields .


Synthesis Analysis

The synthesis of quinoxaline derivatives, such as “4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide”, has been extensively studied . A common method to derive quinoxaline is the condensation reaction between ortho phenylenediamine and dicarbonyl compounds . This procedure requires a high temperature, a strong acid catalyst, and long hours of heating .


Molecular Structure Analysis

The molecular structure of “4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is characterized by a quinoxaline scaffold, which is a nitrogen-containing heterocyclic compound . The quinoxaline scaffold maintains sp2 nitrogen atoms for hydrogen bond interactions to the hinge region .


Physical And Chemical Properties Analysis

“4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide” is a solid substance . It has a molecular weight of 366.73 . The IUPAC name of this compound is 4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide .

Scientific Research Applications

Anticancer and Antiproliferative Activity

The quinoxaline moiety, which is part of the structure of 4-chloro-N’-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide , has been extensively studied for its anticancer properties . The compound’s ability to interfere with various cellular pathways makes it a potential candidate for cancer therapy. Its applications in this field include:

properties

IUPAC Name

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O/c17-10-7-5-9(6-8-10)15(25)24-23-14-13(16(18,19)20)21-11-3-1-2-4-12(11)22-14/h1-8H,(H,22,23)(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPNFFUJDBCRLRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(C(=N2)NNC(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-N'-[3-(trifluoromethyl)quinoxalin-2-yl]benzohydrazide

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